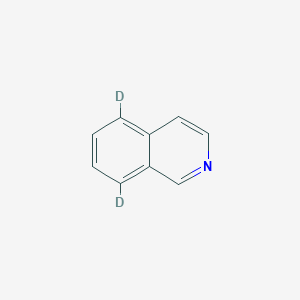

5,8-Dideuterioisoquinoline

描述

5,8-Dideuterioisoquinoline is a deuterated derivative of isoquinoline, featuring deuterium atoms at the 5th and 8th positions of the aromatic ring. The molecular formula is C₉H₅D₂N, with deuterium substitution replacing hydrogen atoms at specific sites. This isotopic modification is strategically employed to study kinetic isotope effects (KIEs), metabolic stability, and reaction mechanisms in organic and medicinal chemistry.

属性

分子式 |

C9H7N |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

5,8-dideuterioisoquinoline |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D |

InChI 键 |

AWJUIBRHMBBTKR-NMQOAUCRSA-N |

手性 SMILES |

[2H]C1=C2C=CN=CC2=C(C=C1)[2H] |

规范 SMILES |

C1=CC=C2C=NC=CC2=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-D2 can be synthesized through several methods, including:

From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .

化学反应分析

Types of Reactions

Isoquinoline-5,8-D2 undergoes various chemical reactions, including:

Oxidation: Oxidation with peracetic acid gives the N-oxide.

Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.

Common Reagents and Conditions

Oxidation: Peracetic acid, alkaline potassium permanganate.

Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.

Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.

Major Products

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

Substitution: Various substituted isoquinolines depending on the reagents used.

科学研究应用

Isoquinoline-5,8-D2 has a wide range of applications in scientific research:

作用机制

The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.

相似化合物的比较

Comparison with Structurally Related Compounds

Substitution Patterns and Physicochemical Properties

The following table compares 5,8-Dideuterioisoquinoline with halogenated and methylated analogs based on substitution patterns, molecular weight, and key properties:

Key Observations :

- Deuterium vs. Halogens/Methyl Groups :

- Deuterium substitution minimizes steric and electronic perturbations compared to halogens or methyl groups, making it ideal for isotopic tracing .

- Halogenated analogs (Cl, Br) exhibit enhanced reactivity in nucleophilic substitutions and cross-coupling reactions due to electronegative substituents .

- Methyl groups increase lipophilicity and steric hindrance, altering binding affinities in biological systems .

Antimicrobial and Anticancer Activities

- 5,8-Dichloroisoquinoline: Demonstrated potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and breast cancer cell lines (IC₅₀ = 8 µM) .

- 5,8-Dibromoisoquinoline: Exhibited superior anticancer activity (IC₅₀ = 5 µM in HeLa cells) compared to chloro analogs due to increased lipophilicity .

Metabolic Stability

- Kinetic Isotope Effects (KIEs): Deuterium at the 5th and 8th positions may slow oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), a strategy used in deuterated drugs like Deutetrabenazine . Halogenated analogs, particularly brominated derivatives, show slower hepatic clearance than non-halogenated isoquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。